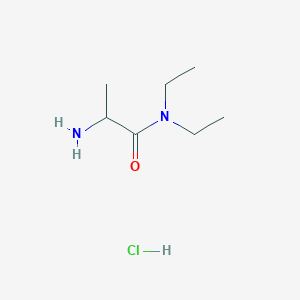

2-amino-N,N-diethylpropanamide hydrochloride

Beschreibung

IUPAC Nomenclature and Systematic Identification

The systematic identification of this compound follows established International Union of Pure and Applied Chemistry nomenclature principles for organic compounds containing multiple functional groups. The compound is formally designated as this compound, reflecting the presence of an amino group at the second carbon position of the propanamide backbone and two ethyl substituents on the amide nitrogen. The Chemical Abstracts Service registry number for this compound is 856984-10-6, providing a unique identifier within chemical databases.

The molecular formula of the compound is C₇H₁₇ClN₂O, indicating the presence of seven carbon atoms, seventeen hydrogen atoms, one chlorine atom, two nitrogen atoms, and one oxygen atom. The molecular weight is precisely calculated as 180.6757 atomic mass units, though some sources report a rounded value of 180.68. The MDL number MFCD11505493 serves as an additional unique identifier within the Molecular Design Limited database system.

Table 1: Systematic Identification Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| IUPAC Name | This compound | |

| Chemical Abstracts Service Number | 856984-10-6 | |

| Molecular Formula | C₇H₁₇ClN₂O | |

| Molecular Weight | 180.6757 | |

| MDL Number | MFCD11505493 |

The Simplified Molecular Input Line Entry System representation of the compound is expressed as CCN(C(=O)C(N)C)CC.Cl, which provides a linear notation describing the connectivity of atoms within the molecule. This notation indicates the presence of two ethyl groups attached to the amide nitrogen, with the amino group positioned on the second carbon of the propanamide chain, and the hydrochloride salt formation.

The InChI representation provides a more detailed structural description: InChI=1S/C7H16N2O.ClH/c1-4-9(5-2)7(10)6(3)8;/h6H,4-5,8H2,1-3H3;1H, which encodes the complete molecular structure including stereochemical information. The corresponding InChI Key is KRKCYESHILXJAQ-UHFFFAOYSA-N, serving as a hashed version of the InChI for database searching purposes.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound is characterized by several key structural features that influence its three-dimensional conformation. The amide functional group exhibits planar geometry around the carbonyl carbon and nitrogen atoms, which is typical for amide compounds due to the partial double-bond character arising from resonance stabilization. The presence of two ethyl substituents on the amide nitrogen introduces steric considerations that affect the overall molecular conformation.

Analysis of the rotatable bond count reveals three rotatable bonds within the molecule, indicating moderate conformational flexibility. These rotatable bonds are primarily located around the carbon-carbon single bonds within the ethyl substituents and the bond connecting the amino-bearing carbon to the carbonyl carbon. The molecular complexity parameter is calculated as 110, reflecting the structural intricacy arising from the multiple functional groups and branching patterns.

The hydrogen bonding characteristics of the compound play a crucial role in determining its molecular geometry and intermolecular interactions. The molecule contains two hydrogen bond donor sites, primarily associated with the amino group, and two hydrogen bond acceptor sites, which include the carbonyl oxygen and potentially the amino nitrogen. These hydrogen bonding capabilities significantly influence the compound's crystalline packing arrangements and solution-phase behavior.

Table 2: Geometric and Conformational Parameters

| Parameter | Value | Significance |

|---|---|---|

| Rotatable Bond Count | 3 | Indicates moderate flexibility |

| Molecular Complexity | 110 | Reflects structural intricacy |

| Hydrogen Bond Donors | 2 | Amino group contribution |

| Hydrogen Bond Acceptors | 2 | Carbonyl and amino nitrogen |

| Heavy Atom Count | 11 | Total non-hydrogen atoms |

The covalently-bonded unit count of two indicates that the compound exists as a salt, with the organic amide component and the chloride ion comprising separate entities that are held together through ionic interactions. This salt formation significantly affects the compound's physical properties, including solubility, melting point, and crystalline structure.

The undefined atom stereocenter count of one indicates the presence of a chiral center within the molecule, specifically at the carbon bearing the amino group. This stereochemical feature introduces the possibility of enantiomeric forms, which have important implications for the compound's biological activity and synthetic applications.

Crystallographic Data and Hydrogen Bonding Networks

The crystallographic characterization of this compound requires sophisticated analytical techniques to elucidate the three-dimensional arrangement of molecules within the crystal lattice. While specific crystal structure data for this exact compound were not directly available in the search results, the general principles of crystallographic analysis for similar amide hydrochloride compounds provide insight into the expected structural features.

The Cambridge Crystallographic Data Centre serves as the primary repository for small-molecule crystal structures, containing over 1.3 million curated entries from x-ray and neutron diffraction analyses. For compounds similar to this compound, crystallographic studies typically reveal extensive hydrogen bonding networks that stabilize the crystal structure and influence the compound's physical properties.

The presence of both amino and amide functional groups in the molecule creates multiple opportunities for hydrogen bonding interactions within the crystal lattice. The amino group can act as both a hydrogen bond donor and acceptor, while the carbonyl oxygen serves as a hydrogen bond acceptor. The chloride ion in the hydrochloride salt provides additional hydrogen bonding opportunities, typically forming strong ionic hydrogen bonds with protonated nitrogen centers.

Table 3: Expected Hydrogen Bonding Interactions

| Interaction Type | Donor | Acceptor | Expected Strength |

|---|---|---|---|

| N-H···Cl⁻ | Amino group | Chloride ion | Strong |

| N-H···O=C | Amino group | Carbonyl oxygen | Moderate |

| C-H···Cl⁻ | Alkyl groups | Chloride ion | Weak |

The crystallographic information file format standards require comprehensive validation using programs such as enCIFer and checkCIF to ensure data quality and structural consistency. For organic and metal-organic compounds, the Cambridge Crystallographic Data Centre accepts deposits that include detailed structural parameters, thermal displacement parameters, and complete lists of bond lengths and angles.

The extended hydrogen bonding networks typically observed in amino amide hydrochloride compounds result in layer-like or three-dimensional framework structures that contribute to the compound's thermal stability and mechanical properties. These networks often exhibit characteristic patterns that can be analyzed using graph theory approaches to understand the topology of the hydrogen bonding arrangements.

Stereochemical Considerations: Enantiomeric and Diastereomeric Forms

The stereochemical analysis of this compound reveals important structural features that significantly impact its chemical and biological properties. The presence of one undefined atom stereocenter confirms the existence of a chiral center within the molecule, specifically located at the carbon atom bearing the amino group. This stereochemical characteristic results in the possibility of two enantiomeric forms: the (R)-2-amino-N,N-diethylpropanamide hydrochloride and the (S)-2-amino-N,N-diethylpropanamide hydrochloride.

The relationship between the hydrochloride salt form and the corresponding free base enantiomers provides insight into the stereochemical behavior of the compound. Search results indicate the existence of (S)-2-amino-N,N-diethylpropanamide as a separate compound with Chemical Abstracts Service number 56414-86-9, suggesting that enantiomerically pure forms of the base compound are accessible through synthetic routes. The molecular formula of the free base form is C₇H₁₆N₂O with a molecular weight of 144.22, confirming the loss of the hydrochloride component.

Chiral separation techniques play a crucial role in obtaining enantiomerically pure forms of the compound. High-performance liquid chromatography using chiral stationary phases represents the most common approach for analytical and preparative separation of enantiomers. Studies on related compounds demonstrate the effectiveness of amylose-based chiral columns with diethylamine-modified mobile phases for achieving baseline separation of amino amide enantiomers.

Table 4: Stereochemical Properties and Separation Conditions

| Parameter | Specification | Method |

|---|---|---|

| Chiral Centers | 1 | Structural analysis |

| Enantiomeric Forms | (R) and (S) | Nomenclature assignment |

| Separation Column | Amylose-based | Chiral chromatography |

| Mobile Phase | Diethylamine/heptane/ethanol | Analytical separation |

| Detection Wavelength | 205-280 nm | Ultraviolet detection |

The absolute configuration determination requires sophisticated analytical techniques, including x-ray crystallography of suitable crystal forms or chemical correlation with compounds of known absolute configuration. The search results indicate that absolute configuration assignments for related amino amide compounds have been successfully achieved through x-ray crystallographic analysis, providing definitive stereochemical assignments.

The enantiomeric excess determination for synthetic preparations of the compound can be accomplished using chiral high-performance liquid chromatography methods with appropriate validation protocols. Studies demonstrate that enantiomeric excess values greater than 95% can be reliably determined using optimized separation conditions. The choice of chiral selector and mobile phase composition significantly affects the resolution and analysis time for enantiomeric separations.

Diastereomeric relationships may arise when the compound is used as a synthetic intermediate or when it forms complexes with other chiral molecules. The understanding of these stereochemical relationships is essential for predicting the compound's behavior in asymmetric synthesis applications and for optimizing synthetic routes to specific stereoisomers.

Eigenschaften

IUPAC Name |

2-amino-N,N-diethylpropanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O.ClH/c1-4-9(5-2)7(10)6(3)8;/h6H,4-5,8H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRKCYESHILXJAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C(C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

2-Amino-N,N-diethylpropanamide hydrochloride is a chemical compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its applications in medicinal chemistry.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and structure:

- Molecular Formula : CHClNO

- Molecular Weight : Approximately 180.68 g/mol

It exists as a hydrochloride salt, which enhances its solubility in aqueous environments, making it suitable for various biological applications.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound may act as an enzyme inhibitor, binding to active sites or allosteric sites to modulate biochemical pathways. In particular, it shows promise in inhibiting certain types of hydrolases and transferases, which are crucial in metabolic processes.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Anti-inflammatory Activity : Preliminary studies suggest the compound may inhibit pro-inflammatory cytokines.

- Antimicrobial Properties : It has demonstrated activity against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa.

- Neurotransmitter Modulation : The compound is thought to influence dopamine and serotonin pathways, which could have implications for mood regulation and neuropsychiatric disorders.

Data Table: Biological Activities

Case Study 1: Anti-inflammatory Effects

A study published in Nature explored the anti-inflammatory effects of various amide compounds, including this compound. The results indicated a significant reduction in inflammatory markers in vitro, suggesting potential for therapeutic use in conditions like rheumatoid arthritis.

Case Study 2: Antimicrobial Activity

In another investigation, researchers assessed the antimicrobial efficacy of this compound against a panel of pathogenic bacteria. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, demonstrating its potential as an antimicrobial agent.

Research Findings

Recent studies have focused on the synthesis and biological evaluation of derivatives of this compound. These derivatives were designed to enhance solubility and biological activity through structural modifications. For example, variations in alkyl chain length significantly influenced the compound's reactivity and potency against specific biological targets.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pharmacological Properties

2-Amino-N,N-diethylpropanamide hydrochloride is primarily investigated for its potential as a pharmaceutical agent. Its structural characteristics allow it to interact with biological systems effectively, making it a candidate for developing drugs targeting various conditions.

- Inhibitory Activity : Research indicates that derivatives of this compound exhibit significant inhibitory activity against certain enzymes, such as lipoxygenase (LOX), which is implicated in inflammatory processes. For instance, studies have shown that modifications to the amide structure can enhance binding affinities and selectivity towards LOX, suggesting potential anti-inflammatory applications .

- Molecular Docking Studies : Computational studies have demonstrated that the compound's derivatives can form stable complexes with target proteins, indicating their potential as lead compounds in drug development. The binding free energies calculated during these studies suggest that these compounds could outperform existing anti-inflammatory agents .

Biochemical Applications

Proteomics Research

The compound is utilized in proteomics research due to its ability to modify protein interactions. It serves as a reagent in the synthesis of biologically active molecules that can probe protein functions and interactions.

- Reactivity : The amine group in this compound allows it to participate in various chemical reactions, making it useful for synthesizing other bioactive compounds. This property is particularly valuable in developing inhibitors or modulators of protein function .

Case Studies and Research Findings

Synthesis and Derivatives

The synthesis of this compound involves straightforward chemical reactions that can be modified to produce various derivatives with enhanced biological activities. The versatility in its synthesis allows researchers to explore a wide range of applications.

Vergleich Mit ähnlichen Verbindungen

Key Properties

- Physical State : Typically stored as a white crystalline powder under dry, room-temperature conditions .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to structurally analogous hydrochlorides with variations in substituents and backbone length (Table 1).

Key Observations :

- Chloroethyl Derivatives : The presence of a chloroethyl group (as in N-(2-Chloroethyl)-2-propanamine HCl) introduces electrophilic reactivity, making it useful in alkylation reactions .

Physicochemical Properties

Critical physical and chemical properties are summarized in Table 2.

Key Observations :

- Melting Points : The dimethyl analog has a well-defined melting point (139–141°C), while data for the diethyl variant is lacking, suggesting differences in crystallinity .

- Reactivity: (2S)-2,5-Diaminopentanamide diHCl is incompatible with strong oxidizers (e.g., NOx, HCl), limiting its use in oxidative environments .

Vorbereitungsmethoden

Synthetic Routes and Preparation Methods

The preparation of 2-amino-N,N-diethylpropanamide hydrochloride generally involves multi-step organic synthesis, starting from suitable precursors such as nitriles or oxiranes, followed by amidation, reduction, and salt formation. The key steps are summarized below.

Method 1: Multi-Step Synthesis via Nitrile and Oxirane Intermediates

This method is detailed in patent WO2012046247A2 and involves the following sequence:

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| a) | Reaction of 2-phenylacetonitrile with 2-(chloromethyl)oxirane | Sodium hydroxide, dimethyl sulfoxide (DMSO), toluene extraction, reflux with potassium hydroxide and tetrabutylammonium bromide | Formation of (Z)-2-oxo-1-phenyl-3-oxabicyclo[3.1.0]hexane intermediate |

| b) | Condensation with potassium phthalimide | Dimethylformamide (DMF) solvent | Produces 2-((1,3-dioxoisoindolin-2-yl)methyl)-1-phenylcyclopropanecarboxylic acid |

| c) | Conversion to acid chloride using thionyl chloride | Followed by amidation with diethylamine | Methylene chloride solvent; yields (Z)-1-phenyl-1-diethylaminocarbonyl-2-phthalimidomethylcyclopropane |

| d) | Removal of phthalimide protecting group | Treatment with hydrazine or acid | Releases free amine |

| e) | Formation of hydrochloride salt | Treatment with hydrochloric acid | Final isolation of this compound |

This process is optimized using polar aprotic solvents (DMSO, DMF), alkali metal bases (NaOH), and Lewis acids (AlCl3, ZnCl2) to facilitate intermediate transformations. The use of toluene and cyclohexane as extraction and crystallization solvents is preferred for product isolation. The method is suitable for scale-up and provides good yields and purity.

Method 2: Amidation and Hydrogenation Approach

A related approach, described in patent EP2621894B1 (though focused on trifluoroethyl derivatives), provides a general framework applicable to 2-amino-N,N-diethylpropanamide synthesis:

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| A) | Coupling of a suitable amine with an acid chloride or activated ester | Presence of a coupling reagent (e.g., carbodiimides), base (e.g., triethylamine) | Forms an amide intermediate |

| B) | Hydrogenation of intermediate | Hydrogen gas at atmospheric pressure, hydrogenolysis catalyst (e.g., Pd/C) | Reduces protecting groups or unsaturated bonds |

| C) | Salt formation | Treatment with HX acid (X = Cl, Br, etc.) | Isolates hydrochloride salt |

This method emphasizes mild hydrogenation conditions and the use of coupling reagents to form the amide bond efficiently. The final hydrochloride salt is formed by acid treatment, enhancing compound stability.

Catalysts, Solvents, and Reaction Conditions

- Bases: Sodium hydroxide is preferred for nucleophilic substitution and hydrolysis steps.

- Solvents: Polar aprotic solvents like dimethyl sulfoxide, dimethylformamide, and methylene chloride are commonly used for their ability to dissolve reactants and stabilize intermediates.

- Lewis Acids: Aluminum chloride and zinc chloride catalyze cyclization or condensation reactions.

- Hydrogenation: Conducted at atmospheric pressure using palladium on carbon catalyst with hydrogen balloon.

- Salt Formation: Hydrochloric acid is typically used to convert the free amine into the hydrochloride salt.

Summary Table of Key Preparation Parameters

| Parameter | Method 1 (Patent WO2012046247A2) | Method 2 (Patent EP2621894B1) |

|---|---|---|

| Starting materials | 2-phenylacetonitrile, 2-(chloromethyl)oxirane | Amine and activated acid derivatives |

| Base | Sodium hydroxide | Triethylamine or other organic bases |

| Solvent | DMSO, DMF, toluene, methylene chloride | Polar aprotic solvents |

| Catalyst | Lewis acids (AlCl3, ZnCl2) | Hydrogenolysis catalyst (Pd/C) |

| Reaction temperature | Reflux conditions (varies) | Ambient to mild heating |

| Hydrogenation pressure | Atmospheric (hydrogen balloon) | Atmospheric |

| Salt formation | HCl treatment | HCl treatment |

| Yield | Moderate to high (optimized) | High (dependent on coupling efficiency) |

Research Findings and Industrial Relevance

- The multi-step synthesis allows for selective functionalization and protection/deprotection strategies, yielding high-purity this compound suitable for pharmaceutical applications.

- The use of polar aprotic solvents and appropriate bases ensures good conversion rates and manageable reaction times.

- Hydrogenation steps are mild, avoiding degradation of sensitive functional groups.

- Salt formation with hydrochloric acid improves compound crystallinity and shelf stability, facilitating handling and formulation.

- The described methods are scalable and adaptable to industrial production environments.

Q & A

Q. What are the optimal synthetic routes for 2-amino-N,N-diethylpropanamide hydrochloride in academic research?

The synthesis typically involves the reaction of a chloroacetamide derivative with diethylamine under controlled conditions. For example, analogous methods (e.g., N-(2-Aminoethyl)-2-chloroacetamide hydrochloride synthesis) use 2-chloroacetyl chloride and ethylenediamine in dichloromethane with a base like triethylamine to neutralize HCl . For the target compound, substituting ethylenediamine with diethylamine and optimizing reaction parameters (e.g., reflux temperature, solvent polarity) can improve yield. Purification via recrystallization or column chromatography is critical to isolate the hydrochloride salt .

Q. How do alkyl chain modifications (e.g., ethyl vs. methyl groups) influence the compound’s solubility and biological activity?

Structural analogs with ethyl groups (e.g., 2-Hydroxy-N,N-diethylpropanamide) exhibit reduced polarity compared to methyl-substituted derivatives, leading to lower aqueous solubility but enhanced lipid membrane permeability. This impacts biological activity, as seen in studies where ethyl groups improved cellular uptake in hydrophobic environments . Comparative solubility tests in water, DMSO, and ethanol are recommended to validate these trends experimentally .

Q. What analytical techniques are recommended for characterizing purity and structural integrity?

Key methods include:

- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and salt formation.

- HPLC-MS for purity assessment, using reverse-phase columns with UV detection at 210–260 nm.

- Elemental analysis to verify stoichiometry of the hydrochloride salt.

- FT-IR to identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .

Advanced Research Questions

Q. How can conflicting data on biological activity across studies be systematically resolved?

Discrepancies often arise from batch-to-batch variability in synthesis or impurities. To address this:

- Perform HPLC purity profiling with spiked standards to identify impurities.

- Compare activity across structurally validated analogs (e.g., N,N-dimethyl vs. diethyl derivatives) to isolate substituent effects.

- Use dose-response assays (e.g., IC₅₀ comparisons) under standardized conditions (pH, solvent) .

Q. What mechanistic insights guide the optimization of nucleophilic substitution reactions in its synthesis?

Reaction efficiency depends on:

- Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of diethylamine.

- Temperature : Elevated temperatures (40–60°C) accelerate reaction but may promote side reactions (e.g., over-alkylation).

- Base selection : Triethylamine or NaHCO₃ improves HCl scavenging, minimizing protonation of the amine nucleophile . Kinetic studies using in-situ NMR can monitor intermediate formation and optimize reaction time .

Q. How does hydrolysis under varying pH conditions affect stability and degradation pathways?

Acidic hydrolysis (pH < 3) cleaves the amide bond, yielding diethylamine and 2-chloropropionic acid. In contrast, basic conditions (pH > 10) promote dehydrohalogenation, forming acrylamide derivatives. Stability studies using accelerated degradation protocols (e.g., 40°C/75% RH) coupled with LC-MS analysis are recommended to identify degradation products and establish storage guidelines .

Methodological Considerations

Q. What strategies mitigate side reactions during large-scale synthesis?

- Use flow chemistry to maintain precise control over temperature and residence time, reducing byproduct formation.

- Employ in-line FTIR or Raman spectroscopy for real-time monitoring of reaction progression.

- Optimize stoichiometry (e.g., 1.2:1 molar ratio of diethylamine to chloroacetamide) to ensure complete conversion .

Q. How can computational modeling predict interactions with biological targets?

Molecular docking (e.g., AutoDock Vina) and MD simulations can model binding affinities to enzymes or receptors. Key parameters include:

- LogP values to estimate membrane permeability.

- Electrostatic potential maps to identify hydrogen-bonding sites. Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.